molecular formula C10H10F3NO B13680426 2-Amino-4,5-dimethyl-3-(trifluoromethyl)benzaldehyde

2-Amino-4,5-dimethyl-3-(trifluoromethyl)benzaldehyde

Cat. No.: B13680426
M. Wt: 217.19 g/mol
InChI Key: KTXLGJFONCVEAM-UHFFFAOYSA-N
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Description

2-Amino-4,5-dimethyl-3-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C10H10F3NO. This compound is characterized by the presence of an amino group, two methyl groups, and a trifluoromethyl group attached to a benzaldehyde core. The trifluoromethyl group is known for its significant electronegativity and unique chemical properties, making this compound of interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,5-dimethyl-3-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions. . The reaction conditions often involve the use of catalysts such as aluminum chloride and reducing agents like tin(II) chloride.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,5-dimethyl-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-4,5-dimethyl-3-(trifluoromethyl)benzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4,5-dimethyl-3-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, potentially inhibiting or modulating their activity. For instance, it may inhibit mitochondrial electron transport at the cytochrome bc1 complex, affecting cellular respiration .

Comparison with Similar Compounds

  • 2-Amino-3-(trifluoromethyl)benzaldehyde
  • 4,5-Dimethyl-3-(trifluoromethyl)benzaldehyde
  • 2-Amino-4,5-dimethylbenzaldehyde

Comparison: 2-Amino-4,5-dimethyl-3-(trifluoromethyl)benzaldehyde is unique due to the combined presence of the amino, dimethyl, and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its analogs .

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

2-amino-4,5-dimethyl-3-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C10H10F3NO/c1-5-3-7(4-15)9(14)8(6(5)2)10(11,12)13/h3-4H,14H2,1-2H3

InChI Key

KTXLGJFONCVEAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C(F)(F)F)N)C=O

Origin of Product

United States

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